Technical Monograph: L-Valacyclovir-d8 Hydrochloride
Technical Monograph: L-Valacyclovir-d8 Hydrochloride
The following technical monograph provides an in-depth analysis of L-Valacyclovir-d8 Hydrochloride, focusing on its application as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical workflows.
Precision Internal Standard for Bioanalytical Quantification
Executive Summary
L-Valacyclovir-d8 Hydrochloride (CAS: 1279033-32-7) is the octadeuterated hydrochloride salt of L-Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir.[][2][3][4][5] It is engineered specifically as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of valacyclovir in biological matrices (plasma, urine) using LC-MS/MS.[3][5]
By incorporating eight deuterium atoms into the L-valine moiety, this isotopologue provides a mass shift of +8 Da relative to the analyte.[3][5] This shift is sufficient to eliminate isotopic interference (cross-talk) while maintaining chromatographic behavior nearly identical to the non-deuterated analyte.[3][5] This guide details the physicochemical properties, mechanistic basis for its use, and a validated bioanalytical protocol.[3][5]
Physicochemical Profile
The deuterium labeling in L-Valacyclovir-d8 is site-specific, located on the isopropyl side chain and the alpha-carbon of the L-valine ester.[3][5] This positioning ensures the label is retained during the ionization process but lost upon hydrolysis, a critical consideration for metabolic tracking.[5]
| Property | Specification | Technical Note |
| Chemical Name | L-Valine-d8, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, HCl | Label is on the amino acid moiety.[][2][3][4][5][6][7] |
| CAS Number | 1279033-32-7 | Distinct from unlabeled (124832-26-4).[5] |
| Molecular Formula | C₁₃H₁₂D₈N₆O₄[3][5] · HCl | 8 Hydrogens replaced by Deuterium.[3][5][8] |
| Molecular Weight | 368.85 g/mol | +8.05 Da shift vs. analyte (360.80).[3][5] |
| Solubility | Water (>100 mg/mL), DMSO, Methanol | Highly soluble due to HCl salt form.[3][5] |
| Purity | ≥ 98% (Isotopic Enrichment ≥ 99%) | Critical to prevent "M0" contribution to analyte signal.[3][5] |
| Storage | -20°C, Hygroscopic | Store under inert gas (Argon/Nitrogen). |
Mechanistic Insight: The "Prodrug" Logic in MS/MS
To utilize L-Valacyclovir-d8 effectively, one must understand its fragmentation behavior in Mass Spectrometry.[3][5]
Structural Integrity & Fragmentation
In Positive Electrospray Ionization (+ESI), Valacyclovir protonates to form
-
Analyte (Valacyclovir): Precursor
325.2 Product 152.1 (Guanine base).[3][5] -
Internal Standard (Valacyclovir-d8): Precursor
333.3 Product 152.1 (Guanine base).[3][5]
Critical Observation: The product ion (
Metabolic Considerations
In vivo, Valacyclovir is rapidly hydrolyzed to Acyclovir and L-Valine.[3][5]
-
Valacyclovir-d8 hydrolyzes to Acyclovir (Unlabeled) + L-Valine-d8 .[3][5]
-
Implication: L-Valacyclovir-d8 is an appropriate IS for quantifying Valacyclovir.[2][3][5] It is not suitable for quantifying Acyclovir, as it does not generate a labeled Acyclovir analog.[3][5]
Visualization of Logic
The following diagram illustrates the bioanalytical logic and fragmentation pathway.
Figure 1: MS/MS Fragmentation Logic. Note that the deuterium label is contained within the neutral loss fragment, resulting in a common product ion for both analyte and IS.[3]
Validated Experimental Protocol (LC-MS/MS)
This protocol outlines a robust method for the extraction and quantification of Valacyclovir in human plasma using L-Valacyclovir-d8 HCl as the IS.[3][5]
Reagents & Preparation
-
Stock Solution: Dissolve 1 mg L-Valacyclovir-d8 HCl in 1 mL DMSO to make a 1 mg/mL stock. Store at -20°C.
-
Working IS Solution: Dilute stock with 50% Methanol to 500 ng/mL.
Sample Preparation (Solid Phase Extraction)
Solid Phase Extraction (SPE) is preferred over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) common with polar compounds like Valacyclovir.[3][5]
-
Conditioning: Use a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX).[3][5] Condition with 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 100 µL Plasma + 50 µL Working IS Solution + 200 µL 0.1% Formic Acid. Load onto cartridge.
-
Washing: Wash with 1 mL 0.1% Formic Acid (removes proteins/salts) followed by 1 mL Methanol (removes neutrals).[3][5]
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate eluate under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase.
LC-MS/MS Parameters[3][5]
| Parameter | Setting | Rationale |
| Column | C18, 3.5 µm (e.g., Zorbax SB-C18) | Retains polar prodrug; ensures separation from Acyclovir.[3][5][6] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[3][5]5) | Low pH suppresses silanol activity and aids protonation.[3][5] |
| Mobile Phase B | Acetonitrile | Strong organic modifier for sharp peaks.[3][5] |
| Gradient | 5% B to 90% B over 4 min | Rapid elution while separating matrix interferences. |
| Flow Rate | 0.3 mL/min | Compatible with ESI source without splitting.[3][5] |
| Ion Source | ESI Positive | Valacyclovir is basic; protonates easily ( |
| MRM (Analyte) | 325.2 | Quantifier transition.[3][5][9] |
| MRM (IS) | 333.3 | Quantifier transition (+8 Da shift).[3][5] |
Bioanalytical Workflow Diagram
The following flowchart visualizes the complete analytical lifecycle, ensuring data integrity from sample to result.
Figure 2: End-to-End Bioanalytical Workflow utilizing L-Valacyclovir-d8.
Stability & Handling Best Practices
To ensure the reliability of L-Valacyclovir-d8 as a reference standard:
-
Isotopic Stability: The deuterium atoms on the valine side chain are chemically stable and do not undergo exchange with solvent protons under standard LC conditions (pH 3–8).[5]
-
Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Aqueous working solutions should be prepared fresh weekly to prevent ester hydrolysis (degradation to Acyclovir).[3][5]
-
Light Sensitivity: While less sensitive than some polyenes, protect from intense light to prevent potential photo-degradation of the purine ring.[3][5]
References
-
Cayman Chemical. (n.d.).[3][5] L-Valacyclovir-d8 (hydrochloride) Product Information. Retrieved from [2][3][5]
-
Konda, R. K., et al. (2012).[3][5] "Development and Validation of a Sensitive LC–MS/MS Method for Determination of Valacyclovir in Human Plasma." Acta Chromatographica. Retrieved from
-
National Center for Biotechnology Information. (2025).[3][5] PubChem Compound Summary for CID 135398742, Valacyclovir. Retrieved from [3][5]
-
BOC Sciences. (n.d.).[3][5] Valacyclovir-[d8] Hydrochloride Technical Data. Retrieved from [3][5]
-
Ma, J., et al. (2014).[3][5] "A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma."[5][9] Journal of Chromatography B. Retrieved from [3][5]
Sources
- 2. L-Valacyclovir-d8 (hydrochloride) | CAS 1279033-32-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-Valacyclovir-d8 (hydrochloride) | 1279033-32-7 [sigmaaldrich.com]
- 5. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
